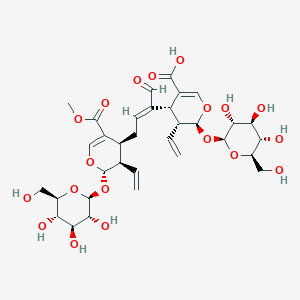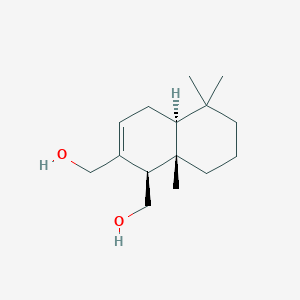
Drimendiol
Übersicht
Beschreibung
Drimendiol is a member of the class of octahydronaphthalenes that is drimenol in which a hydrogen of the allylic methyl group has been replaced by a hydroxy group . It has a role as a quorum sensing inhibitor and a plant metabolite .
Synthesis Analysis
Drimendiol is synthesized from farnesyl diphosphate via drimenol, subsequent C-12 hydroxylation, and further oxidations at both C-11 and C-12 to form a dialdehyde . A drimenol synthase (PhDS) and a cytochrome P450 drimenol oxidase (PhDOX1) from Persicaria hydropiper have been identified . Expression of PhDS in yeast and plants resulted in the production of drimenol alone. Co-expression of PhDS with PhDOX1 in yeast yielded drimendiol, the 12-hydroxylation product of drimenol, as a major product .Molecular Structure Analysis
The molecular formula of Drimendiol is C15H26O2 . The molecular weight is 238.37 g/mol . The IUPAC name is [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol . The structure can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Drimendiol is the 12-hydroxylation product of drimenol . In vitro assays showed that PhDOX1 only catalyzes the conversion from drimenol to drimendiol, and not the further oxidation into an aldehyde . In yeast and heterologous plant hosts, the C-12 position of drimendiol is likely to be further oxidized by endogenous enzymes into an aldehyde and subsequently converted to cinnamolide .Physical And Chemical Properties Analysis
Drimendiol is a sesquiterpenoid, a homoallylic alcohol, and an allylic alcohol . It is functionally related to drimenol and derives from a hydride of a drimane .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Drimendiol: has shown promising results in the treatment of fungal infections, particularly against Candida species. The biotransformation of drimendiol by Cladosporium antarcticum yielded compounds with significant antifungal activity . For instance, 3β-hydroxydrimendiol exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans , C. krusei , and C. parapsilosis . This suggests that drimendiol derivatives could be developed into effective antifungal agents.
Biotransformation Efficiency
The use of Cladosporium antarcticum for the biotransformation of drimendiol represents an efficient synthetic strategy to produce specific compounds. This method achieved a high yield of drimendiol derivatives, such as 9α-hydroxydrimendiol and 3β-hydroxydrimendiol , with yields of 19.4% and 35% , respectively . This process highlights the potential of using fungal biotransformation as a sustainable and high-yield approach for producing pharmacologically active substances.
Ergosterol Synthesis Inhibition
Drimendiol derivatives may act by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is crucial in the biosynthesis of ergosterol , an essential component of fungal cell membranes. By inhibiting this pathway, drimendiol compounds could disrupt cell membrane integrity, leading to the death of fungal cells. This mechanism of action provides a targeted approach to combat fungal infections.
Synthetic Chemistry Advancements
The biotransformation of drimendiol showcases the potential of using natural processes to activate regions of the carbon skeleton that are challenging to modify through conventional organic chemistry methods . This opens up new avenues for the synthesis of complex molecules, potentially leading to the discovery of new drugs and materials.
Molecular Mechanisms of Fungal Pathogenesis
Research on drimendiol and its derivatives contributes to a deeper understanding of the molecular mechanisms involved in fungal pathogenesis and antifungal resistance . By elucidating how these compounds interact with fungal cells, scientists can develop more effective strategies to prevent and treat fungal infections.
Wirkmechanismus
Target of Action
Drimendiol is a drimane sesquiterpenoid that has been found to have activity against various types of yeast, including Candida albicans, C. krusei, and C. parapsilosis . The primary target of Drimendiol is believed to be the enzyme lanosterol 14α-demethylase , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Drimendiol’s mode of action is thought to involve the inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, Drimendiol disrupts the synthesis of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane . This disruption can inhibit the growth and proliferation of the yeast cells .
Biochemical Pathways
Drimendiol affects the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death . Therefore, the inhibition of this pathway is a common target for antifungal agents .
Pharmacokinetics
It is known that drimendiol is a product of the high-yield reduction of polygodial and isotadeonal with nabh in methanol .
Result of Action
The result of Drimendiol’s action is the inhibition of yeast growth and proliferation . It has been shown to inhibit biofilm formation of C. albicans, S. aureus, and S. epidermidis with 50% biofilm inhibitory concentration values (BIC 50 s) of 25.5, 65.1, and 67.1 µg/ml, respectively .
Action Environment
The action of Drimendiol can be influenced by various environmental factors. For instance, the production of Drimendiol involves the biotransformation of certain compounds by Cladosporium antarcticum, a fungus isolated from sediments of Glacier Collins in Antarctica . .
Eigenschaften
IUPAC Name |
[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDAKOPPDXZDV-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drimendiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Drimendiol and what are its potential applications?
A1: Drimendiol is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that Drimendiol exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].
Q2: How does Drimendiol exert its antifungal effects?
A2: While the exact mechanism of action is still under investigation, in silico studies propose that Drimendiol might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].
Q3: How effective is Drimendiol against different Candida species?
A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxydrimendiol (a specific isomer of Drimendiol) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].
Q4: Beyond its antifungal activity, does Drimendiol affect bacterial biofilms?
A4: Yes, Drimendiol has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].
Q5: What is the role of Drimendiol in the biosynthesis of insect deterrents?
A5: Drimendiol is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to drimendiol, which can then be further oxidized to polygodial [].
Q6: Can the genes involved in Drimendiol biosynthesis be utilized for pest control?
A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of drimendiol and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].
Q7: Has the complete structure elucidation of Drimendiol and related compounds been achieved?
A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of Drimendiol, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].
Q8: Are there any analytical techniques specifically used to quantify Drimendiol?
A8: While specific methods for quantifying Drimendiol are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for Drimendiol quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



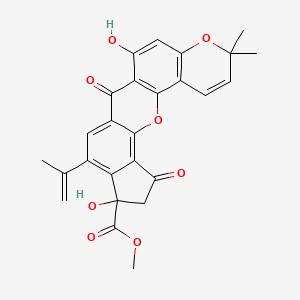
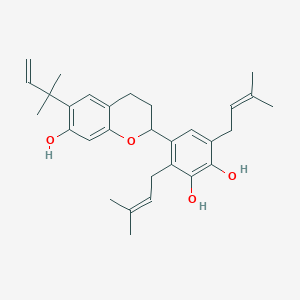



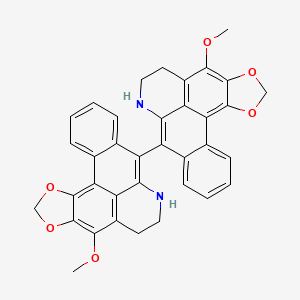


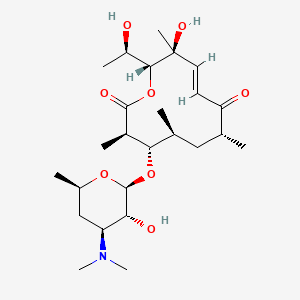
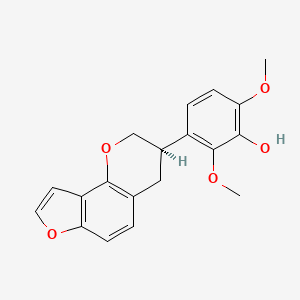
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)


